molecular formula C10H15NOS B13029841 (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Cat. No.: B13029841
M. Wt: 197.30 g/mol
InChI Key: OEZDLOLXBIECOF-OIBJUYFYSA-N
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Description

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. The compound features an amino group, a hydroxyl group, and a thiophenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophenol and (S)-epichlorohydrin.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as the MAP kinase pathway, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(3-methylphenyl)propan-2-OL: A similar compound without the thiophenyl group.

    1-Amino-1-(3-methylthiophenyl)ethanol: A structurally related compound with a different carbon chain length.

Uniqueness

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1

InChI Key

OEZDLOLXBIECOF-OIBJUYFYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)SC)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)SC)N)O

Origin of Product

United States

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